molecular formula C21H15FO B8151545 3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl

3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl

Cat. No.: B8151545
M. Wt: 302.3 g/mol
InChI Key: UFCGWONABPNVHN-UHFFFAOYSA-N
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Description

3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl is a substituted biphenyl derivative featuring a benzyloxy group at the 3' position, an ethynyl (-C≡CH) group at the 4 position, and a fluorine atom at the 3 position on the first phenyl ring. The benzyloxy group acts as a protecting group for hydroxyl functionalities, commonly used in pharmaceutical intermediates and organic synthesis . The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for cross-coupling reactions, while fluorine modulates electronic properties and metabolic stability .

Properties

IUPAC Name

1-ethynyl-2-fluoro-4-(3-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c1-2-17-11-12-19(14-21(17)22)18-9-6-10-20(13-18)23-15-16-7-4-3-5-8-16/h1,3-14H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCGWONABPNVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or ketones, while substitution reactions could introduce various functional groups in place of the benzyloxy group.

Scientific Research Applications

3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on evidence provided:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties Applications/Notes
3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl Not explicitly stated 3'-Benzyloxy, 4-ethynyl, 3-fluoro Estimated ~300–320 High reactivity (ethynyl); moderate solubility in organic solvents (inferred) Likely intermediate for Sonogashira coupling; potential use in drug discovery
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid C₂₀H₁₅FO₃ 3'-Benzyloxy, 2-fluoro, 4-carboxylic acid 322.33 White-yellow solid; soluble in ethanol/DMSO; irritant Pharmaceutical intermediate; carboxylic acid enables conjugation reactions
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde C₂₀H₁₆O₃ 4'-Benzyloxy, 4-hydroxy, 3-carbaldehyde 304.34 Not reported; aldehyde group suggests reactivity in nucleophilic additions Building block for Schiff base synthesis; potential antimicrobial studies
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3'-methoxy C₁₃H₁₁FO₂ 3-hydroxy, 4'-fluoro, 3'-methoxy 218.22 Simpler structure; lower molecular weight; likely higher water solubility Model compound for studying substituent effects on biphenyl systems
3'-(Benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid C₂₀H₁₆O₃ 3'-Benzyloxy, 4-carboxylic acid 304.34 Similar to but lacking fluorine; solubility in organic solvents Used in peptidomimetics and polymer chemistry

Structural and Electronic Differences

  • Ethynyl vs. Carboxylic Acid: The ethynyl group in the target compound enhances reactivity for cross-coupling (e.g., Sonogashira reactions), whereas carboxylic acid derivatives (e.g., ) are more polar, enabling salt formation and conjugation .
  • Fluorine Positioning : Fluorine at the 3 position (target compound) vs. 2 position () alters electronic effects. Fluorine’s electronegativity withdraws electron density, influencing aromatic electrophilic substitution rates and metabolic stability .
  • Benzyloxy Group: Present in all analogs, this group improves solubility in organic solvents but requires deprotection (e.g., hydrogenolysis) for further functionalization .

Physicochemical Properties

  • Solubility : The carboxylic acid analog () shows better solubility in polar aprotic solvents (DMSO), whereas the ethynyl analog is expected to have lower aqueous solubility due to reduced polarity .
  • Stability : Benzyloxy-protected compounds (e.g., ) are sensitive to acidic/basic conditions, whereas fluorine enhances thermal and oxidative stability .

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